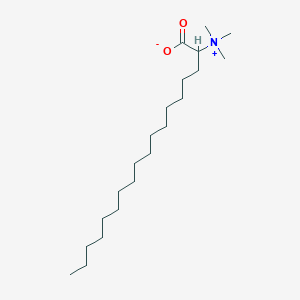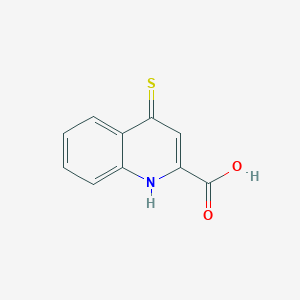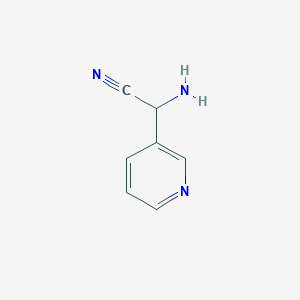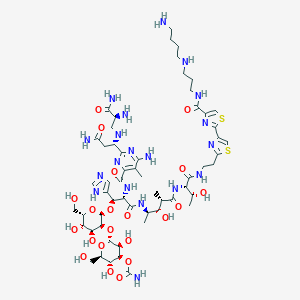
博来霉素 A5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
博来霉素A5,也称为平阳霉素,是博来霉素家族中的一种糖肽类抗生素。它于1969年在中国浙江省平阳县被发现,并于1978年由中国食品药品监督管理局批准用于临床。 博来霉素A5主要用作抗癌剂,对多种类型的癌症有效,包括睾丸癌、卵巢癌、宫颈癌、头颈癌、食道癌和甲状腺癌,以及淋巴瘤 .
科学研究应用
博来霉素A5具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在医学领域,它用作抗癌剂来治疗各种恶性肿瘤。在生物学领域,它被用于研究DNA损伤和修复机制,因为它能够诱导DNA链断裂。在化学领域,它作为研究金属离子螯合和自由基形成的模型化合物。 此外,博来霉素A5在工业上用于生产其他博来霉素衍生物和相关化合物 .
作用机制
博来霉素A5的主要作用机制涉及诱导DNA链断裂。博来霉素A5螯合金属离子(主要是铁)以形成一种假酶,该酶与氧气反应生成超氧化物和氢氧自由基。这些自由基会导致DNA的氧化损伤,导致单链和双链断裂。DNA损伤最终导致细胞凋亡。 博来霉素A5的分子靶点包括DNA和参与DNA修复和复制的各种细胞酶 .
与相似化合物的比较
博来霉素A5是博来霉素家族的一部分,该家族包括其他化合物,如博来霉素A2和博来霉素B2。这些化合物具有相似的化学结构,但它们的侧链和特定的生物活性不同。博来霉素A2和B2是临床环境中使用的博来霉素混合物的主要成分。博来霉素A5在其在中国特定用途和独特的侧链结构方面是独特的,这影响了它的细胞摄取和细胞毒性。 其他类似的化合物包括弗莱霉素和泽奥辛,它们也是具有DNA切割活性的糖肽类抗生素 .
博来霉素A5独特的特性和应用使其在科学研究和临床实践中都成为一种有价值的化合物。它诱导DNA损伤的能力以及它作为抗癌剂的有效性突出了它在医学领域的重要性。
安全和危害
未来方向
生化分析
Biochemical Properties
Bleomycin A5 is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . Once inside, it exhibits anticancer activities by producing DNA breaks, leading to cell death .
Cellular Effects
Bleomycin A5 has significant effects on various types of cells and cellular processes. It stimulates downstream apoptosis by increasing cysteine-aspartic acid protease-3 (caspase-3) activity, tumor protein 53 (p53) production, and transforming growth factor beta 1 (TGF-beta 1) formation . These proteins induce apoptosis directly or indirectly by halting cell growth .
Molecular Mechanism
The molecular mechanism of action of Bleomycin A5 involves its ability to produce DNA breaks . This leads to cell death, thereby exerting its anticancer effects .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors
Transport and Distribution
Bleomycin A5 is transported and distributed within cells and tissues through transporters or endocytosis receptors
准备方法
博来霉素A5通常通过使用链霉菌属真菌发酵生产。发酵过程包括在富含营养的培养基中培养细菌,然后提取和纯化化合物。 纯化过程通常包括色谱技术以从其他相关化合物中分离博来霉素A5 .
化学反应分析
博来霉素A5经历了几种类型的化学反应,包括氧化、还原和取代。其中一个关键反应是金属离子(主要是铁)的螯合,这会产生一种假酶,该酶与氧气反应生成超氧化物和氢氧自由基。 这些自由基是博来霉素A5切割DNA活性的原因 . 这些反应中常用的试剂包括金属离子和氧气,形成的主要产物是由于链断裂而产生的DNA片段 .
相似化合物的比较
Bleomycin A5 is part of the bleomycin family, which includes other compounds such as bleomycin A2 and bleomycin B2. These compounds share a similar chemical structure but differ in their side chains and specific biological activities. Bleomycin A2 and B2 are the primary components of the bleomycin mixture used in clinical settings. Bleomycin A5 is unique in its specific use in China and its distinct side chain structure, which affects its cellular uptake and cytotoxicity. Other similar compounds include phleomycin and zeocin, which are also glycopeptide antibiotics with DNA-cleaving activity .
Bleomycin A5’s unique properties and applications make it a valuable compound in both scientific research and clinical practice. Its ability to induce DNA damage and its effectiveness as an anticancer agent highlight its significance in the field of medicine.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bleomycin A5 involves multiple steps of chemical reactions that are aimed at achieving the desired structure of the compound. The key steps include the formation of the peptide backbone, the attachment of the sugar moieties, and the introduction of the metal ion complex. The overall strategy involves the use of protecting groups to ensure selectivity and yield of the reactions.", "Starting Materials": [ "L-Valine", "L-Asparagine", "L-Tryptophan", "L-Proline", "D-Desosamine", "FeSO4", "Na2CO3", "H2O2", "HCl", "NaOH", "Acetic anhydride", "Triethylamine", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Chloroform", "Methylene chloride", "Diethyl ether", "Toluene", "Hexanes" ], "Reaction": [ "1. Protection of the amino groups of L-Asparagine and L-Tryptophan using tert-butyloxycarbonyl (Boc) group in DMF with triethylamine as a base.", "2. Protection of the carboxyl group of L-Asparagine using benzyl group in DMF with triethylamine as a base.", "3. Coupling of L-Valine and L-Proline with Boc-Asn and Boc-Trp using diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in DMF.", "4. Removal of Boc groups using trifluoroacetic acid (TFA) in methylene chloride.", "5. Protection of the hydroxyl groups of D-Desosamine using acetyl group in DMF with triethylamine as a base.", "6. Formation of the metal ion complex by adding FeSO4 to the reaction mixture in water at pH 7.5.", "7. Attachment of the sugar moieties to the peptide backbone using hydrogen peroxide (H2O2) in water at pH 7.5.", "8. Removal of the benzyl group using hydrogenation with palladium on carbon in methanol.", "9. Deprotection of the acetyl groups using sodium methoxide in methanol.", "10. Purification of the product using a combination of chromatography techniques such as column chromatography, HPLC, and TLC.", "11. Characterization of the product using spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS 编号 |
11116-32-8 |
分子式 |
C57H89N19O21S2 |
分子量 |
1440.6 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25?,26+,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55+,56-/m0/s1 |
InChI 键 |
QYOAUOAXCQAEMW-CHULVIKSSA-N |
手性 SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
规范 SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
| 11116-32-8 | |
相关CAS编号 |
55658-47-4 (hydrochloride) |
同义词 |
leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

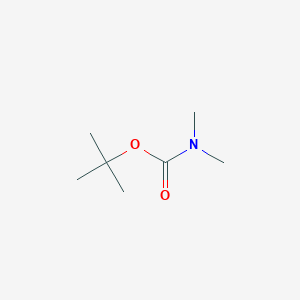

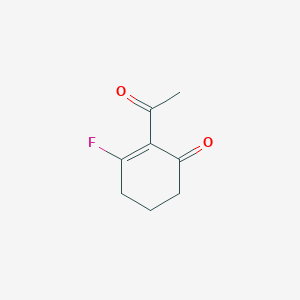
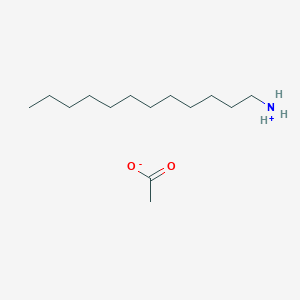
![8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate](/img/structure/B148182.png)

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
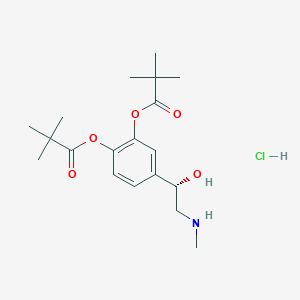
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
